
Carbamic acid, phenyl-, dodecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, phenyl-, dodecyl ester is an organic compound with the molecular formula C₁₉H₃₁NO₂ and a molecular weight of 305.4549 g/mol . . It is a type of ester derived from carbamic acid and is characterized by the presence of a phenyl group and a dodecyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, phenyl-, dodecyl ester can be synthesized through the reaction of phenyl isocyanate with dodecanol. The reaction typically occurs under mild conditions and may require a catalyst to proceed efficiently . The general reaction scheme is as follows:
C6H5NCO+C12H25OH→C6H5NHCOOC12H25
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, phenyl-, dodecyl ester undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phenyl carbamate and dodecanol.
Reduction: Phenyl carbamate and dodecanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, phenyl-, dodecyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic acid, phenyl-, dodecyl ester involves the formation of stable carbamate linkages with target molecules. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The dodecyl chain enhances the compound’s ability to penetrate lipid membranes, making it effective in drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl ester: Similar structure but lacks the dodecyl chain.
Carbamic acid, methyl ester: Contains a methyl group instead of a dodecyl chain.
Carbamic acid, ethyl ester: Contains an ethyl group instead of a dodecyl chain.
Uniqueness
Carbamic acid, phenyl-, dodecyl ester is unique due to its long dodecyl chain, which imparts amphiphilic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring membrane penetration and stability .
Properties
CAS No. |
5796-07-6 |
|---|---|
Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
dodecyl N-phenylcarbamate |
InChI |
InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-14-17-22-19(21)20-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H,20,21) |
InChI Key |
UATVIVWPWXCCFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




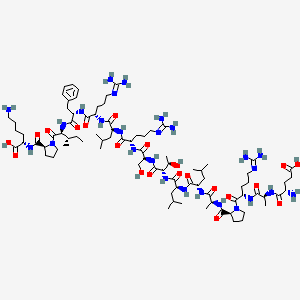
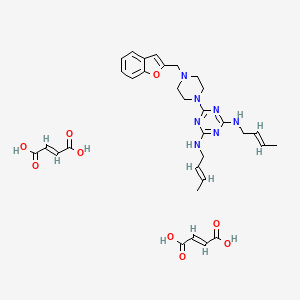
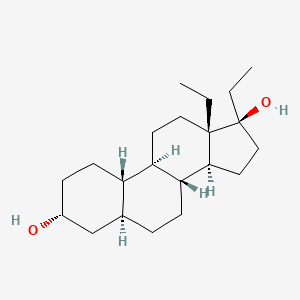
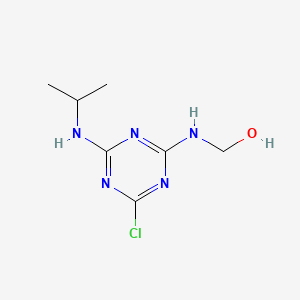
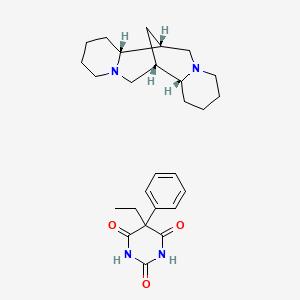
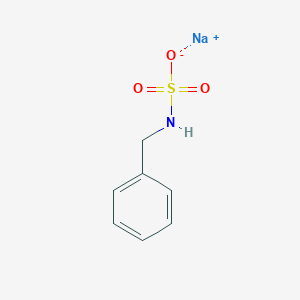
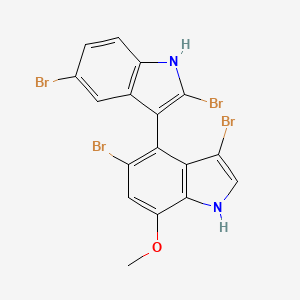
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
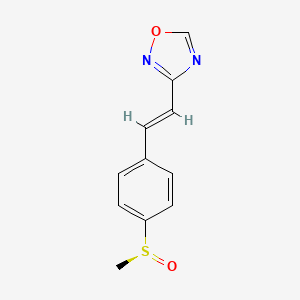
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)


